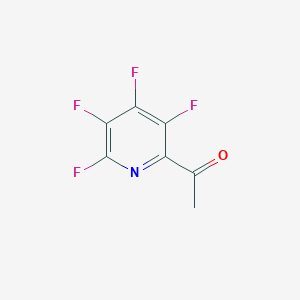

1-(Perfluoropyridin-2-yl)ethanone

Description

1-(Perfluoropyridin-2-yl)ethanone is a fluorinated pyridine derivative characterized by a fully substituted pyridine ring (all hydrogen atoms replaced by fluorine) and an acetyl group at the 2-position. While specific data on this compound are absent in the provided evidence, its structural analogs, such as fluorinated and trifluoromethyl-substituted pyridinyl ethanones, have been extensively studied. These compounds are pivotal in medicinal and synthetic chemistry due to their electronic and steric properties, which influence reactivity and biological interactions. Fluorination typically enhances metabolic stability and lipophilicity, making such derivatives attractive for drug design .

Properties

Molecular Formula |

C7H3F4NO |

|---|---|

Molecular Weight |

193.10 g/mol |

IUPAC Name |

1-(3,4,5,6-tetrafluoropyridin-2-yl)ethanone |

InChI |

InChI=1S/C7H3F4NO/c1-2(13)6-4(9)3(8)5(10)7(11)12-6/h1H3 |

InChI Key |

FVGYCXRIPOUSCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC(=C(C(=C1F)F)F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Perfluoropyridin-2-yl)ethanone typically involves the introduction of a perfluoroalkyl group to a pyridine ring. One common method includes the reaction of perfluoropyridine with ethanone derivatives under controlled conditions. The reaction conditions often involve the use of strong bases or acids to facilitate the substitution reaction. Industrial production methods may involve the use of perfluorocarboxylic anhydrides as perfluoroalkyl sources, with diacyl peroxide generated in situ from the anhydrides and hydrogen peroxide .

Chemical Reactions Analysis

1-(Perfluoropyridin-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can yield perfluorinated alcohols or hydrocarbons.

Substitution: The perfluoropyridine ring can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Perfluoropyridin-2-yl)ethanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

Biology: Fluorinated compounds are often used in biological studies due to their ability to interact with biological molecules in unique ways, potentially leading to new drug discoveries.

Medicine: This compound can be used in the development of pharmaceuticals, particularly those that require enhanced metabolic stability and bioavailability.

Mechanism of Action

The mechanism of action of 1-(Perfluoropyridin-2-yl)ethanone involves its interaction with various molecular targets. The perfluorinated nature of the compound allows it to engage in strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific biological context, but common mechanisms include the activation or inhibition of nuclear receptors, disruption of cell-cell communication, and interference with protein binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(Perfluoropyridin-2-yl)ethanone with structurally and functionally related ethanone derivatives:

Key Findings:

Fluorination Effects: Fluorinated pyridinyl groups (e.g., 1-(5-Fluoropyridin-2-yl)ethanone) enhance metabolic stability and electron-withdrawing properties, improving binding to enzymatic targets like CYP51 . Full perfluorination (hypothesized for 1-(Perfluoropyridin-2-yl)ethanone) would likely amplify these effects, increasing resistance to oxidative degradation.

Biological Activity: Trifluoromethyl-substituted derivatives (e.g., UDO and 1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone) exhibit potent enzyme inhibition and antiparasitic activity, attributed to strong hydrophobic interactions . Non-fluorinated analogs, such as 2-phenyl-1-(pyridin-2-yl)ethanone, lack this enhanced activity but serve as versatile intermediates for further functionalization .

Structural Flexibility: Piperazine and quinoline moieties (e.g., in UDO and 1-(4-(quinolin-8-ylamino)phenyl)ethanone) introduce conformational rigidity, optimizing target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.